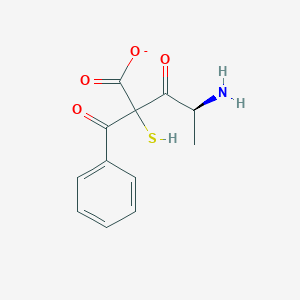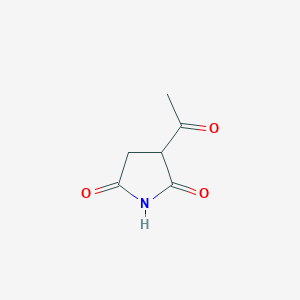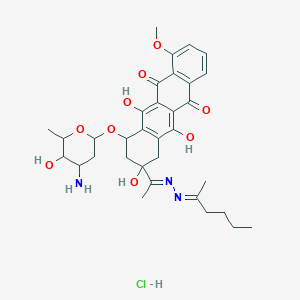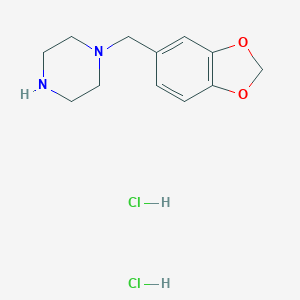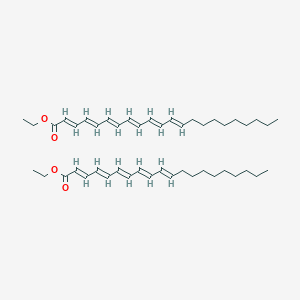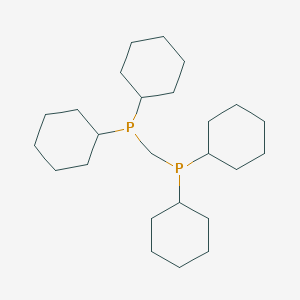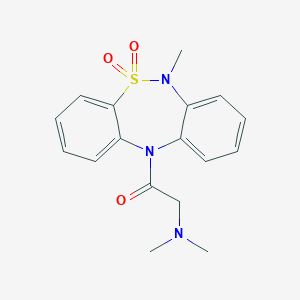
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide, also known as Dimebon, is a small molecule drug that has been studied extensively due to its potential therapeutic applications. Originally developed as an antihistamine, Dimebon has been found to have neuroprotective, cognitive-enhancing, and anti-aging effects.
Mechanism Of Action
The exact mechanism of action of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide is not fully understood. It has been proposed that 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide may act by inhibiting the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease. It has also been suggested that 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide may act by enhancing mitochondrial function and reducing oxidative stress, which are important factors in neurodegenerative diseases.
Biochemical And Physiological Effects
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of enzymes involved in energy metabolism and to increase the levels of certain neurotransmitters. It has also been found to reduce the levels of inflammatory cytokines and to increase the levels of anti-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
The advantages of using 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide in lab experiments include its well-established safety profile and its ability to cross the blood-brain barrier. However, the limitations of using 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide include its relatively low potency and its lack of selectivity for specific targets.
Future Directions
There are several potential future directions for the study of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide. One area of research is the development of more potent and selective analogs of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide that can target specific pathways involved in neurodegenerative diseases. Another area of research is the investigation of the effects of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide on other diseases, such as cancer and diabetes. Finally, the potential use of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide as a cognitive enhancer in healthy individuals is an area of interest for future research.
Synthesis Methods
The synthesis of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with 3-methyl-1,2,4-triazole to form 2-(3-methyl-1,2,4-triazol-5-yl)benzaldehyde. This intermediate is then reacted with 2-aminobenzoic acid to form the key intermediate, 6,11-dihydro-11-((2-(3-methyl-1,2,4-triazol-5-yl)phenyl)amino)dibenzo[c,f][1,2,5]thiadiazepine 5,5-dioxide. The final step involves the reaction of this intermediate with N,N-dimethylformamide dimethyl acetal to form 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide.
Scientific Research Applications
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have neuroprotective effects in animal models of Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has also been found to improve cognitive function in animal models of aging and in patients with Alzheimer's disease. In addition, 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide has been shown to have anti-inflammatory and anti-oxidant effects.
properties
CAS RN |
128377-70-8 |
|---|---|
Product Name |
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide |
Molecular Formula |
C17H19N3O3S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(dimethylamino)-1-(6-methyl-5,5-dioxobenzo[c][1,2,5]benzothiadiazepin-11-yl)ethanone |
InChI |
InChI=1S/C17H19N3O3S/c1-18(2)12-17(21)20-14-9-5-4-8-13(14)19(3)24(22,23)16-11-7-6-10-15(16)20/h4-11H,12H2,1-3H3 |
InChI Key |
HHTWCWCZKQRKRJ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C3S1(=O)=O)C(=O)CN(C)C |
Canonical SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C3S1(=O)=O)C(=O)CN(C)C |
Other CAS RN |
128377-70-8 |
synonyms |
6-MDTD 6-methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



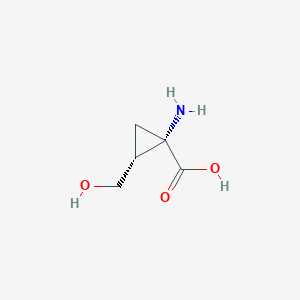
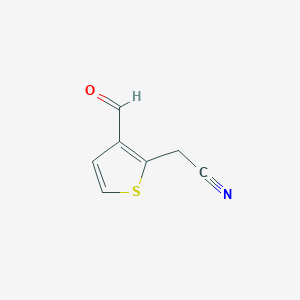
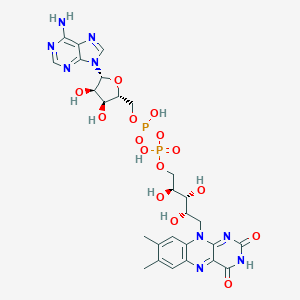
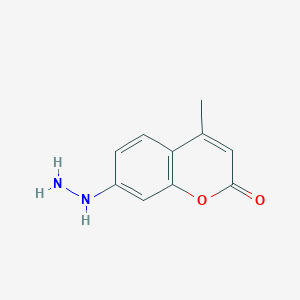
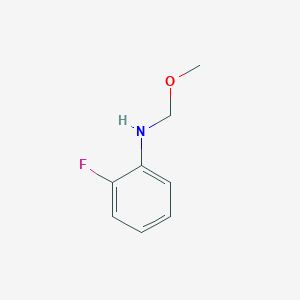
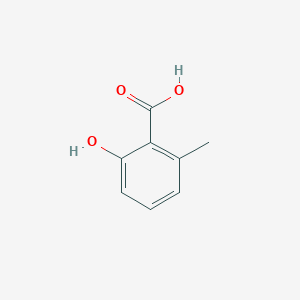
![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)
